7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
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Overview
Description
7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a unique combination of a thieno[3,2-d][1,3]oxazine core with a 3,4-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the [4 + 2] annulation of allenamides with carbon dioxide (CO2) or carbonyl sulfide (COS) under organocatalytic conditions . This method provides moderate to excellent yields under mild reaction conditions, making it an efficient and scalable approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organocatalysis and the use of allenamides suggest that similar scalable processes could be developed for large-scale production. The use of CO2 and COS as reagents also aligns with green chemistry principles, potentially making the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine-2,4-diones: These compounds share the oxazine core and exhibit similar reactivity and applications.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also feature a fused heterocyclic system and have been studied for their biological activities.
Benzo[d][1,3]oxazines: Known for their applications in medicinal chemistry and materials science.
Uniqueness
7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its combination of a thieno[3,2-d][1,3]oxazine core with a 3,4-dimethoxyphenyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
539821-22-2 |
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Molecular Formula |
C14H11NO5S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C14H11NO5S/c1-18-9-4-3-7(5-10(9)19-2)8-6-21-12-11(8)15-14(17)20-13(12)16/h3-6H,1-2H3,(H,15,17) |
InChI Key |
ICOGYNOUCNJYGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)OC3=O)OC |
Origin of Product |
United States |
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